molecular formula C11H15BrN2O2 B1375592 tert-Butyl (2-amino-4-bromophenyl)carbamate CAS No. 954239-15-7

tert-Butyl (2-amino-4-bromophenyl)carbamate

Cat. No. B1375592
M. Wt: 287.15 g/mol
InChI Key: XHYBSLDDHZDSCI-UHFFFAOYSA-N
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Description

“tert-Butyl (2-amino-4-bromophenyl)carbamate” is a chemical compound with the molecular formula C11H15BrN2O2 . It is used in the synthesis of various pharmaceutical and chemical products .


Synthesis Analysis

The synthesis of “tert-Butyl (2-amino-4-bromophenyl)carbamate” involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides . It is also used in the synthesis of N-Boc-protected anilines .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-amino-4-bromophenyl)carbamate” consists of a carbamate group attached to a tert-butyl group and a 2-amino-4-bromophenyl group .


Chemical Reactions Analysis

This compound undergoes a nucleophilic addition reaction by tertiary butoxy carbonic anhydride in the presence of triethyl amine . It also participates in palladium-catalyzed cross-coupling reactions with various aryl halides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 and a complexity of 253 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-Butyl (2-amino-4-bromophenyl)carbamate is an important intermediate in synthesizing various biologically active compounds. A notable example is its role in the synthesis of omisertinib (AZD9291), where it undergoes processes like acylation, nucleophilic substitution, and reduction. The total yield from these steps can reach up to 81%, demonstrating its efficiency in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).

Protection in Amino Group Synthesis

The compound serves as a novel safety-catch amine protection group. It has been found to be relatively acid-stable, can be activated by palladium-catalyzed cross-coupling reactions, and effectively cleaved under mild conditions, making it a versatile agent in chemical syntheses involving amine groups (Surprenant & Lubell, 2006).

One-Pot Curtius Rearrangement

In organic synthesis, tert-Butyl (2-amino-4-bromophenyl)carbamate is used in a one-pot Curtius rearrangement process. This method involves forming an acyl azide intermediate, which undergoes rearrangement and trapping of the isocyanate derivative, resulting in the production of the tert-butyl carbamate. This process is compatible with a variety of substrates, including malonate derivatives (Lebel & Leogane, 2005).

Enantioselective Synthesis

The compound is useful in enantioselective synthesis, particularly in the preparation of 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids. This involves electrophilic attack processes and is crucial in synthesizing chiral compounds (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).

Antimicrobial Agents

This compound plays a significant role in the synthesis of potential antimicrobial agents. It forms part of the synthetic pathway for creating various substituted phenyl azetidines, characterized by elemental analysis and screened for antimicrobial activity (Doraswamy & Ramana, 2013).

Novel Glycoconjugates

tert-Butyl carbamates, including tert-Butyl (2-amino-4-bromophenyl)carbamate, are used in the transformation of anomeric 2-deoxy-2-amino sugar carbamates to produce novel glycoconjugates. This application has significant implications for creating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

properties

IUPAC Name

tert-butyl N-(2-amino-4-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYBSLDDHZDSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-amino-4-bromophenyl)carbamate

CAS RN

954239-15-7
Record name 954239-15-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from the tert-butyl 4-bromo-2-nitrophenylcarbamate (Example A1; 3 mmol) by reduction with zinc according to the general procedure B. Obtained as a yellow solid (58%), MS (EI) 287 [(M+1)+].
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Pochampally, A Valeru, R Macha, AKD Bhavani… - Pharma …, 2014 - researchgate.net
A new series of novel tert-butyl 2, 4-disubstituted carboxamido phenylcarbamate derivatives were synthesized and evaluated for their biological activities against three gram positive …
Number of citations: 2 www.researchgate.net
X Zhang, F He, Q Zhang, J Lü - Chinese Journal of Organic …, 2019 - sioc-journal.cn
A series of novel chidamide based histone deacetylases (HDACs) inhibitors were rationally designed and synthesized to increase the Zn 2+ chelating and selectivity. Biological …
Number of citations: 1 sioc-journal.cn
RP Dhanya, A Herath, DJ Sheffler, NDP Cosford - Tetrahedron, 2018 - Elsevier
Benzodiazepinones are privileged scaffolds with activity against multiple therapeutically relevant biological targets. In support of our ongoing studies around allosteric modulators of …
Number of citations: 4 www.sciencedirect.com
B JAYACHANDRA REDDY… - Journal of the Chilean …, 2010 - SciELO Chile
… Tert-butyl-2-amino-4-bromophenyl carbamate (10a) was prepared by boc protection of 4-bromo-2-nitrobenzenamine (9a) (cal. 57% yield), further reduced with hydrazine hydrate, ferric …
Number of citations: 11 www.scielo.cl
JR Knoff - 2022 - search.proquest.com
Histone deacetylase (HDAC) proteins have become an important target for the treatment of several diseases including cancers, neurodegenerative diseases and inflammatory diseases…
Number of citations: 2 search.proquest.com
张祥娜, 何峰, 张秋琼, 吕佳徽, 徐阿娜… - Chin. J. Org …, 2019 - researchgate.net
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding author. E-mail: wu**gde70@sdu.edu.cn Received December 19, 2018; revised January 12…
Number of citations: 5 www.researchgate.net

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